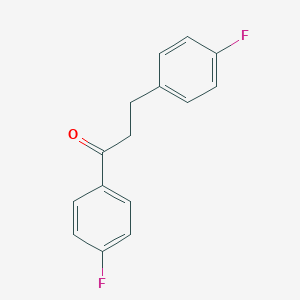

1,3-双(4-氟苯基)丙-1-酮

描述

Synthesis Analysis

The synthesis of 1,3-Bis(4-fluorophenyl)propan-1-one involves chemical reactions that introduce fluorine atoms to the phenyl rings of the propanone derivative. A practical approach to synthesizing related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions and diazotization techniques. These methods highlight the challenges and solutions in introducing fluorine atoms into organic molecules, reflecting the complexity of synthesizing 1,3-Bis(4-fluorophenyl)propan-1-one and its analogs (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of 1,3-Bis(4-fluorophenyl)propan-1-one is characterized by the presence of fluorine atoms on the phenyl rings, which significantly influence its electronic properties and reactivity. The fluorine atoms increase the compound's lipophilicity and affect its interaction with biological systems, making it a subject of interest in medicinal chemistry research.

Chemical Reactions and Properties

1,3-Bis(4-fluorophenyl)propan-1-one undergoes various chemical reactions, including substitutions and additions, influenced by the presence of fluorine. The electronegativity of fluorine atoms affects the reactivity of adjacent carbon atoms, enabling selective transformations that are crucial for synthesizing complex organic molecules and intermediates.

Physical Properties Analysis

The physical properties of 1,3-Bis(4-fluorophenyl)propan-1-one, such as melting point, boiling point, and solubility, are influenced by the fluorinated phenyl groups. These properties are essential for determining the compound's suitability for different applications, including its behavior in organic synthesis reactions and its potential use in material science.

Chemical Properties Analysis

The chemical properties of 1,3-Bis(4-fluorophenyl)propan-1-one, including its acidity, basicity, and reactivity towards various reagents, are significantly impacted by the fluorine atoms. The compound's ability to participate in hydrogen bonding and its reactivity in nucleophilic and electrophilic substitution reactions are key areas of study.

科学研究应用

抗精神病药合成:它是氟哌啶醇和氟苯多醇等抗精神病药合成的关键中间体,这些药物用于精神病治疗 (博特吉等人,2001 年).

治疗精神兴奋剂使用障碍:由于其改善的多巴胺转运蛋白亲和力和中等的代谢稳定性,该化合物显示出作为治疗的潜力 (斯莱克等人,2020 年).

制备一氟膦:它用于制备稳定的、可蒸馏的一氟膦,这在各种化学过程中很重要 (霍伊尔等人,1990 年).

分子逻辑系统:作为 pH 控制的分子开关、溶剂极性传感器和汞离子猝灭剂,可用于开发多模式分子逻辑系统 (张等人,2008 年).

金属酞菁合成:用于合成新型无金属和金属酞菁,在材料科学中具有潜在应用 (阿卡尔等人,2012 年).

叠氮化物-炔环加成催化剂:源自该化合物的 CuI 1-D 聚合配位配合物是叠氮化物-炔环加成反应的新型催化剂 (萨哈等人,2018 年).

抗精神病应用:它在药理模型中具有抗精神病特征,神经系统副作用发生率降低 (怀斯等人,1985 年).

潜在抗精神病药:另一项研究强调了其作为具有低触觉发生率的抗精神病药的潜力 (怀斯等人,1985 年).

用于癌症治疗的铂(II)配合物:源自该化合物的铂(II)配合物中的 1,2-二氨基-1-(4-氟苯基)-2-烷醇配体显示出改善的水溶性和对各种癌细胞的细胞毒性 (维尔滕伯格等人,2013 年).

抗真菌特性:1,3-双-(1,2,3-三唑-1-基)-丙-2-醇的衍生物对念珠菌属菌株表现出高活性,表明其作为抗真菌化合物的潜力 (桑布拉诺-韦尔塔等人,2019 年).

抗炎药开发:该化合物有可能被开发为新的抗炎药 (玛丽等人,2019 年).

药物构建模块:它是某些有趣药物的宝贵构建模块 (博特吉等人,1999 年).

属性

IUPAC Name |

1,3-bis(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIFBTBJTWEOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600546 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-fluorophenyl)propan-1-one | |

CAS RN |

104147-29-7 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)

![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)